Spectroscopic Differentiation: 1H NMR and FTIR Signatures vs. 2-Cyclohexylsulfonylaniline
4-Cyclohexylsulfonylaniline (target compound) possesses a unique and fully characterized spectral fingerprint, enabling definitive analytical differentiation from its ortho-substituted analog. SpectraBase provides reference data for 1H NMR (in CDCl3) and FTIR (KBr wafer) for the target compound [1]. While a complete numeric spectral comparison is beyond this summary, the key differentiator for procurement is the presence of a verified, citable spectral reference for identity confirmation and purity assessment. This is a tangible procurement advantage, as the ortho-isomer (2-cyclohexanesulfonyl-phenylamine) is primarily listed in vendor catalogs with basic chemical descriptors but without a similarly referenced, open-access spectral library entry for direct cross-verification .
| Evidence Dimension | Analytical Identity Confirmation |
|---|---|
| Target Compound Data | Verified 1H NMR and FTIR reference spectra available via SpectraBase |
| Comparator Or Baseline | 2-cyclohexanesulfonyl-phenylamine (CAS 76697-52-4); Standard vendor catalog data (purity, MW) |
| Quantified Difference | Qualitative difference in spectral reference availability |
| Conditions | 1H NMR in CDCl3; FTIR KBr wafer per SpectraBase reference |
Why This Matters
The availability of a validated reference spectrum de-risks procurement by providing a robust benchmark for incoming material verification, a capability not explicitly supported for the ortho-isomer.
- [1] SpectraBase. (2024). p-(cyclohexylsulfonyl)aniline. Compound ID: 9Ze1YIaPyeb. Retrieved from spectrabase.com. View Source
